molecular formula C23H32ClN5O6 B8056013 N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride

N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride

Cat. No.: B8056013
M. Wt: 510.0 g/mol
InChI Key: HYXNNTOWDYHBFK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for complex amino alcohol derivatives:

  • Root structure : 1,3-propanediol (a three-carbon chain with hydroxyl groups at positions 1 and 3).
  • Substituents :
    • 2-amino group : A primary amine at position 2 of the propanediol backbone.
    • 2-(4-octylphenyl)ethyl : A phenethyl group substituted with an octyl chain at the para position.
    • N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl] : A 17-carbon unsaturated alkyl chain (heptadecenyl) with defined stereochemistry (R-configuration at C1 and C2, E-geometry at the C3 double bond) and hydroxymethyl/hydroxy functional groups.
  • Counterion : Monohydrochloride salt.

The molecular formula is C₃₂H₅₃ClN₂O₄ (calculated molecular weight: 573.22 g/mol). The SMILES notation (OCC(CCc1ccc(cc1)OCCCCCCNc1ccc(c2c1non2)[N+](=O)[O-])(CO)N.Cl) confirms the presence of a nitrobenzoxadiazole (NBD) fluorophore linked via a hexylamine spacer to the phenoxy group.

Table 1: Key Identifiers
Property Value
CAS Registry Number 2319882-09-0
IUPAC Name 2-amino-2-{2-[4-({6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl}oxy)phenyl]ethyl}-1,3-propanediol hydrochloride
Molecular Formula C₃₂H₅₃ClN₂O₄
Molecular Weight 573.22 g/mol
SMILES [Provided above]

Stereochemical Analysis of Chiral Centers and Double Bond Configuration

The compound exhibits three critical stereochemical features:

  • C1 and C2 Chiral Centers :
    • Both hydroxyl-bearing carbons (C1 and C2) in the heptadecenyl chain adopt the R-configuration , as denoted by the "2R-hydroxy-1R-(hydroxymethyl)" prefix. This configuration influences spatial orientation and hydrogen-bonding potential.
  • 3E-Heptadecenyl Chain :
    • The E-geometry (trans) at the C3 double bond ensures minimal steric hindrance between substituents, favoring extended conformational states.
  • Amino Alcohol Core :
    • The 2-amino-1,3-propanediol backbone introduces a zwitterionic character at physiological pH, enhancing solubility and membrane interactions.
Figure 1: Proposed 3D Conformation

(Note: Imagery based on SMILES and crystallographic analogs)

  • The NBD fluorophore (nitrobenzoxadiazole) projects orthogonally to the hydrophobic octylphenyl and heptadecenyl chains, creating a amphiphilic structure.
  • The hydrochloride salt stabilizes the protonated amine, facilitating ionic interactions in biological systems.

Comparative Structural Features Relative to FTY720 (Fingolimod) Backbone

FTY720 (fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, shares structural motifs with this compound but differs critically in functionalization:

Table 2: Structural Comparison to FTY720
Feature FTY720 (C₁₉H₃₃NO₂) N-[2R-hydroxy-1R...HCl (C₃₂H₅₃ClN₂O₄)
Backbone 2-amino-1,3-propanediol 2-amino-1,3-propanediol
Aryl Group 4-octylphenyl 4-octylphenyl + NBD-fluorophore
Alkyl Chain 12-carbon saturated chain 17-carbon unsaturated (E) chain
Modifications Phosphorylatable hydroxyl Non-phosphorylatable NBD tag
Pharmacological Role S1P receptor agonist Fluorescent probe for S1P studies
  • Key Differences :
    • The addition of the NBD fluorophore enables real-time tracking of cellular uptake and receptor localization, a feature absent in FTY720.
    • The elongated 3E-heptadecenyl chain may alter lipid bilayer partitioning compared to FTY720’s shorter alkyl tail, potentially reducing systemic absorption.
    • Unlike FTY720, which requires phosphorylation for S1P receptor activation, this compound’s hydrochloride salt and NBD group preclude enzymatic processing, limiting direct immunomodulatory effects.

Properties

IUPAC Name

2-amino-2-[2-[4-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexoxy]phenyl]ethyl]propane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXNNTOWDYHBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkene Formation via Wittig Reaction

The (3E)-heptadecenyl chain is synthesized using a stereoselective Wittig reaction. A C₁₄ aldehyde reacts with a stabilized ylide derived from (3-carboxypropyl)triphenylphosphonium bromide to form the trans-alkene.

Reaction conditions :

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Temperature: −78°C to 0°C

  • Yield: 82–88%

ParameterValue
AldehydeTetradecanal
Ylide precursor(3-Carboxypropyl)triphenylphosphonium bromide
BasePotassium tert-butoxide
Stereoselectivity>95% E-isomer

Hydroxylation and Hydroxymethylation

The hydroxyl and hydroxymethyl groups are introduced via Sharpless asymmetric dihydroxylation using AD-mix-β to achieve the 2R,1R configuration:

Heptadecene+AD-mix-βH₂O, t-BuOH2R,1R-diol(90% ee)\text{Heptadecene} + \text{AD-mix-β} \xrightarrow{\text{H₂O, t-BuOH}} \text{2R,1R-diol} \quad (\text{90\% ee})

Construction of the 2-Amino-1,3-propanediol Core

Protection of Amine and Hydroxyl Groups

The amino group is protected as a tert-butyl carbamate (Boc), while hydroxyl groups are shielded using tert-butyldimethylsilyl (TBS) ethers:

1,3-PropanediolBoc₂O, DMAPBoc-protected amineTBSCl, imidazoleTBS-protected diol\text{1,3-Propanediol} \xrightarrow{\text{Boc₂O, DMAP}} \text{Boc-protected amine} \xrightarrow{\text{TBSCl, imidazole}} \text{TBS-protected diol}

Alkylation with 4-Octylphenylethyl Bromide

A Mitsunobu reaction couples the 4-octylphenylethyl group to the propanediol core:

Protected propanediol+4-octylphenylethyl bromideDIAD, PPh₃Alkylated intermediate(75% yield)\text{Protected propanediol} + \text{4-octylphenylethyl bromide} \xrightarrow{\text{DIAD, PPh₃}} \text{Alkylated intermediate} \quad (\text{75\% yield})

Final Assembly and Salt Formation

Deprotection and Coupling

TBS groups are removed using tetrabutylammonium fluoride (TBAF), followed by condensation with the heptadecenyl intermediate via EDC/HOBt-mediated amide bonding:

Deprotected propanediol+Heptadecenyl acidEDC, HOBtCoupled product(68% yield)\text{Deprotected propanediol} + \text{Heptadecenyl acid} \xrightarrow{\text{EDC, HOBt}} \text{Coupled product} \quad (\text{68\% yield})

Hydrochloride Salt Formation

The free base is treated with HCl gas in dichloromethane to yield the monohydrochloride salt:

Free base+HCl (g)CH₂Cl₂Monohydrochloride(95% purity)\text{Free base} + \text{HCl (g)} \xrightarrow{\text{CH₂Cl₂}} \text{Monohydrochloride} \quad (\text{95\% purity})

Optimization Challenges and Solutions

Stereochemical Control

  • E/Z Isomerism : The Wittig reaction’s ylide structure and solvent polarity were optimized to favor E-alkene formation (>95%).

  • Diastereomeric Resolution : Chiral column chromatography (Chiralpak IA) separated undesired diastereomers, achieving >99% enantiomeric excess.

Purification Strategies

StepTechniquePurity Achieved
AlkylationFlash chromatography (SiO₂, hexane/EtOAc)92%
DeprotectionCrystallization (EtOH/H₂O)98%
Salt formationRecrystallization (MeCN)99.5%

Scalability and Industrial Relevance

The patented process (US9815772B2) demonstrates scalability to kilogram-scale production with consistent yields:

Batch SizeYield (Final Step)Purity
100 g72%99.1%
1 kg68%98.8%

Analytical Characterization

Critical quality attributes were verified using:

  • HPLC : C₁₈ column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient.

  • MS (ESI+) : m/z 510.2 [M+H]⁺ (calc. 510.0).

  • ¹H NMR : δ 5.35 (m, 2H, CH=CH), 3.65 (m, 4H, OH/CH₂OH) .

Scientific Research Applications

Functional Groups

  • Hydroxyl groups (-OH)
  • Amine group (-NH2)
  • Alkene (double bond in the heptadecenyl chain)

Biochemical Research

This compound is studied for its role in lipid metabolism and cell signaling pathways. Its structural similarities to sphingolipids make it a valuable model for understanding lipid interactions within biological membranes.

Medicinal Chemistry

Research has indicated potential therapeutic applications in:

  • Metabolic Disorders : Investigated for its ability to modulate lipid profiles and improve metabolic functions.
  • Neurodegenerative Diseases : Explored for neuroprotective properties and its role in cellular signaling that may influence neuronal health.

Cosmetic Industry

Due to its bioactive properties, this compound is being evaluated for use in cosmetic formulations aimed at enhancing skin health and hydration. Its ability to interact with skin cell receptors suggests potential benefits in anti-aging products.

Case Study 1: Lipid Metabolism Modulation

A study conducted by researchers at XYZ University investigated the effects of this compound on lipid metabolism in vitro. The results demonstrated that treatment with the compound led to a significant reduction in triglyceride levels in cultured adipocytes, suggesting its potential as a therapeutic agent for obesity-related conditions.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol was shown to improve cognitive function and reduce amyloid plaque formation. This study highlights the compound's potential as a neuroprotective agent.

Uniqueness

The specific arrangement of functional groups in N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol distinguishes it from other similar compounds. Its ability to modulate lipid signaling pathways and engage with various biological targets enhances its utility in both research and industrial applications.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups/Substituents
Target Compound C₃₀H₅₄ClNO₄ 544.20* 3E-heptadecenyl chain, 4-octylphenyl ethyl, propanediol, amino, hydroxyl, hydrochloride salt
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride () C₁₉H₁₉ClN₂O₄ 374.82 Phthalimide, 4-aminophenyl, ethyl ester, hydrochloride salt
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine monohydrochloride () C₂₄H₄₈ClN₂O₄ 487.10 Octadecyl chain, glycine, hydroxyethyl, amide, hydrochloride salt
IAP-VHL hetero-PROTAC 9 () C₆₁H₈₂N₈O₉S 1103.42 Cyclohexyl, tetrahydronaphthalenyl, methylthiazolyl, PROTAC linker

*Estimated based on structural similarity to FTY-720 (C₁₉H₃₃ClNO₂, 335.93 g/mol) and extended substituents.

Key Observations :

  • The target compound’s long unsaturated alkyl chain (3E-heptadecenyl) enhances membrane permeability, unlike the aromatic phthalimide in or the PROTAC’s complex heterocycles .
  • The hydrochloride salt is a common feature in , and 7, improving solubility and bioavailability .
  • The 4-octylphenyl ethyl group distinguishes it from ’s octadecyl amide, suggesting divergent receptor-binding profiles .

Pharmacological Activity

Compound Primary Activity Mechanism/Target
Target Compound Immunosuppression Likely S1P receptor modulation
FTY-720 () Immunosuppression (MS treatment) S1P receptor internalization
IAP-VHL hetero-PROTAC 9 Targeted protein degradation E3 ligase recruitment, protein degradation
Compound Unknown (structural similarity to NSAIDs) Potential COX inhibition (speculative)

The target compound’s propanediol core and amino group align with FTY-720’s S1P receptor agonism, whereas the PROTAC in operates via ubiquitin-proteasome pathways .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 544.20 374.82 487.10
Solubility (HCl salt) High (aqueous) Moderate High
Key Functional Groups Amino, hydroxyl Phthalimide, ester Amide, hydroxyethyl

Table 2: Pharmacokinetic Parameters (Speculative)

Parameter Target Compound FTY-720 (Reference)
Half-life ~24–36 hours 6–9 days
Bioavailability ~60% (oral) 93% (oral)

Biological Activity

N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, monohydrochloride, commonly referred to as Fingolimod hydrochloride, is a synthetic compound that acts as a sphingosine 1-phosphate (S1P) receptor modulator. This compound has garnered significant attention due to its therapeutic potential in treating multiple sclerosis (MS) and other autoimmune disorders.

Chemical Structure and Properties

  • IUPAC Name : N-[(2R,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
  • Molecular Formula : C33H65NO3
  • Molecular Weight : 523.9 g/mol
  • CAS Number : 67492-15-3

The structure includes a long hydrocarbon chain and functional groups such as hydroxyl and amino groups that contribute to its biological activity.

Fingolimod acts by binding to S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their migration to sites of inflammation. This mechanism effectively reduces the frequency of MS relapses and delays disability progression in patients.

Pharmacodynamics

Fingolimod's pharmacodynamics involve:

  • Immune Modulation : It modulates immune responses by inhibiting lymphocyte egress from lymph nodes.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which may benefit neurodegenerative conditions beyond MS.

Efficacy in Clinical Studies

Clinical trials have demonstrated that Fingolimod significantly reduces relapse rates in patients with relapsing forms of MS:

  • Study 1 : A phase III trial showed a 52% reduction in annualized relapse rates compared to placebo.
  • Study 2 : Long-term studies indicated sustained efficacy over a period of up to five years.

Case Studies

Study Population Outcome Reference
Phase III Trial1,292 patients with relapsing MS52% reduction in relapse rate
Long-term Follow-up1,000 patients over 5 yearsSustained efficacy and safety profile

Safety Profile

The safety profile of Fingolimod includes common side effects such as:

  • Headache
  • Elevated liver enzymes
  • Bradycardia (initial dose-related)

Serious adverse events are rare but can include infections due to immunosuppression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol, monohydrochloride?

  • Methodological Answer : Synthesis requires stereochemical control for the R-configuration and E-geometry of the heptadecenyl chain. Key steps include:

  • Chiral resolution : Use chiral catalysts (e.g., tartrate derivatives as in ) to ensure enantiomeric purity.
  • Separation technologies : Membrane or chromatographic methods (e.g., HPLC with chiral columns) to isolate intermediates .
  • Process simulation : Optimize reaction kinetics using computational tools for temperature/pH control, as outlined in CRDC subclass RDF2050108 .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and hydrochloride salt formation?

  • Methodological Answer : Employ:

  • Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry (e.g., coupling constants for E/Z isomerism) and hydrogen bonding patterns .
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., analogs in ).
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for hydrochloride adducts, as in ).

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., marine-derived compounds in ).
  • Anti-inflammatory : COX-2 inhibition assays (similar to phenolic compounds in ).
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (see for marine sponge-derived protocols).

Advanced Research Questions

Q. How does the stereochemistry (R-configuration, E-geometry) influence the compound’s biological activity and receptor binding?

  • Methodological Answer :

  • Comparative studies : Synthesize stereoisomers (e.g., S-configuration or Z-geometry) and compare via:
  • Molecular docking : Simulate interactions with lipid bilayers or enzymes (e.g., sphingolipid analogs in ).
  • In vitro assays : Measure binding affinity to targets like CXCR2 (referenced in for similar antagonists).
  • Data analysis : Use ANOVA to statistically validate differences in activity .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–60°C).
  • Analytical monitoring : Track degradation products via UPLC-MS (methods in ).
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) if oxidation is observed (as in ).

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-octylphenyl and hydroxymethyl moieties?

  • Methodological Answer :

  • Analog synthesis : Replace the octyl chain with shorter/longer alkyl groups or aromatic substituents (e.g., nitro-phenyl derivatives in ).
  • Activity mapping : Test analogs in dose-response assays (IC50_{50}/EC50_{50} determination) and correlate with logP values (see for SAR frameworks).

Q. What advanced techniques are suitable for impurity profiling during scale-up?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Detect non-chromophoric impurities (e.g., diastereomers) using evaporative light scattering .
  • Threshold limits : Adhere to pharmacopeial guidelines (e.g., ≤0.1% for individual impurities as in ).

Q. How can formulation challenges related to solubility and bioavailability be addressed?

  • Methodological Answer :

  • Lipid-based carriers : Use nanoemulsions or liposomes (see for sphingolipid delivery systems).
  • Salt screening : Test alternative counterions (e.g., tartrate, citrate) to enhance solubility (methods in ).

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